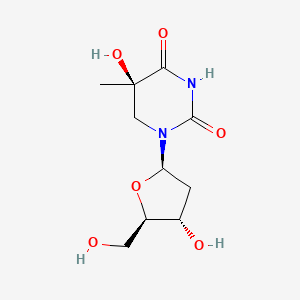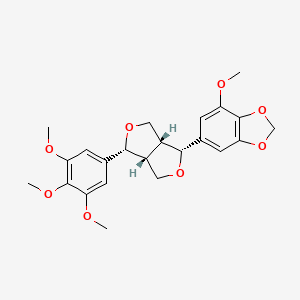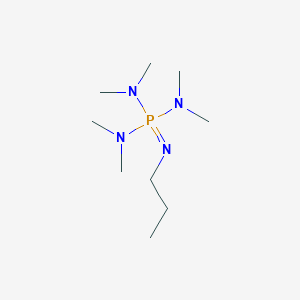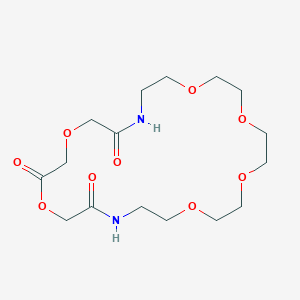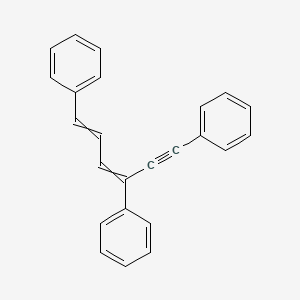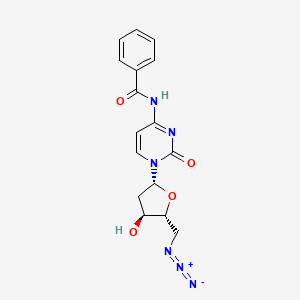![molecular formula C4H3N5O B14436787 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine CAS No. 75431-21-9](/img/structure/B14436787.png)
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines . Another approach involves the partial aminolysis of dimethyl N-cyanodithiocarbonimidate followed by cyclization with hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine undergoes various chemical reactions, including alkylation, oxidation, and substitution .
Common Reagents and Conditions
Alkylation: This reaction typically involves the use of alkyl halides such as bromoethane under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different physical and chemical properties .
Applications De Recherche Scientifique
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-one: This compound shares a similar triazole-triazine fused ring system and exhibits comparable chemical reactivity.
7-Oxo-1,2,4-triazolo[1,5-a]pyrimidine:
Uniqueness
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine is unique due to its specific ring fusion pattern and the presence of an oxo group at the 7-position. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of new chemical entities .
Propriétés
Numéro CAS |
75431-21-9 |
|---|---|
Formule moléculaire |
C4H3N5O |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
7-oxido-[1,2,4]triazolo[3,4-c][1,2,4]triazin-7-ium |
InChI |
InChI=1S/C4H3N5O/c10-9-2-1-8-3-5-6-4(8)7-9/h1-3H |
Clé InChI |
MNSVZFVDYHGMRU-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=NC2=NN=CN21)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



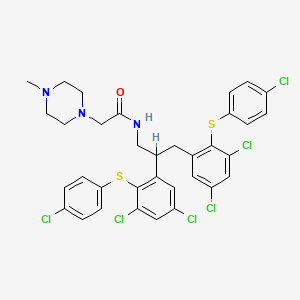
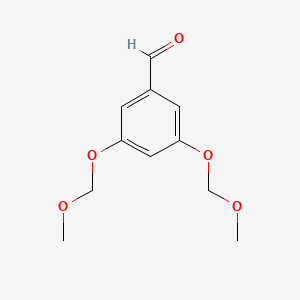
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
